
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is a chemical compound with the molecular formula C19H37NO4. It is also known as (S)-3-hydroxy-2-palmitamidopropanoate. This compound is a derivative of L-serine, where the hydroxyl group is esterified with a methyl group and the amino group is acylated with palmitic acid. It is a bioactive lipid that has been studied for its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate typically involves the esterification of L-serine with methanol, followed by the acylation of the resulting methyl ester with palmitic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step may require the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of palmitic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new ester or amide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bioactive lipids and surfactants.
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist for lysophosphatidic acid (LPA) receptors, thereby inhibiting platelet aggregation and chloride conductance induced by LPA. The compound’s effects on cellular signaling pathways and membrane dynamics contribute to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-hexadecanoyl-L-serine
- (S)-3-hydroxy-2-hexadecanamidopropanoate
- N-palmitoyl L-serine
Uniqueness
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is unique due to its specific structural features, including the methyl ester and palmitamide groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H39NO4 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
methyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)/t18-/m0/s1 |
Clé InChI |
WJNCHCDEGGOJON-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
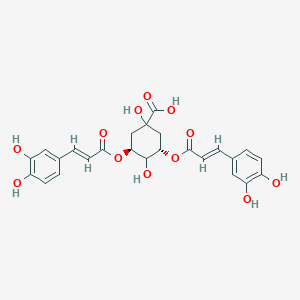
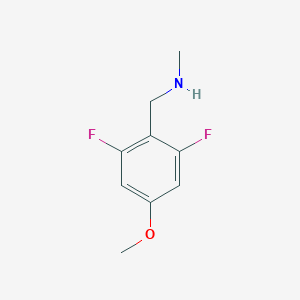
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
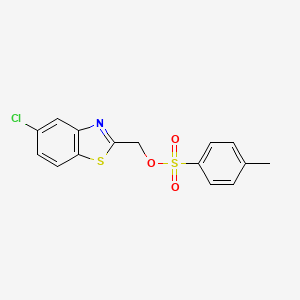
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)

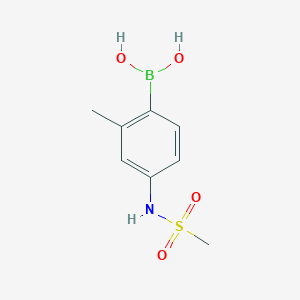
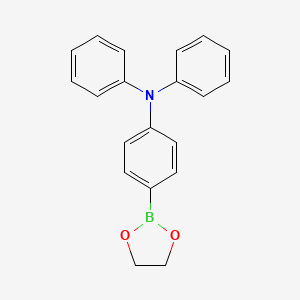
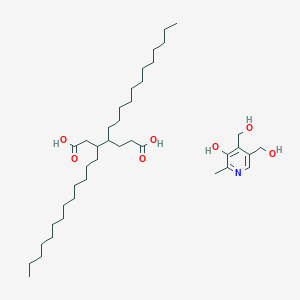
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
